3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone: is a chemical compound with the molecular formula C19H20Cl2N2O . It is characterized by the presence of two chlorine atoms on the benzene ring and a piperazine moiety attached to the benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzophenone and 4-methylpiperazine.
Reaction: The 3,4-dichlorobenzophenone is reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Medicine:
Drug Development: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating their activity. The compound may also interact with enzymes involved in metabolic pathways, leading to alterations in cellular processes.
Comparison with Similar Compounds
3,4-Dichlorobenzophenone: Lacks the piperazine moiety, making it less versatile in terms of biological activity.
4-Methylpiperazine: Does not contain the benzophenone structure, limiting its applications in material science.
Uniqueness: 3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the combination of the benzophenone and piperazine moieties, which confer both chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBHLPWRJSTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642995 | |
Record name | (3,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-27-4 | |
Record name | (3,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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